5-Acetyl-5,10-dihydrophenazine

Dihydrophenazine Synthesis Reductive Cyclization Spiro-Intermediate

Symmetric N,N'-dialkyl dihydrophenazines fail when sequential N-functionalization or anodic redox tuning is required. This mono-N-acetylated analogue (CAS 18345-95-4) provides the solution. - **Asymmetric core:** Acetyl group on one N, free N-H on the other - enables stepwise derivatization impossible with symmetric analogs. - **Redox engineering:** Electron-withdrawing acetyl shifts oxidation potential anodically vs. methyl derivatives (documented precursor for stable phenazin-5(10H)-yl radicals, λ ≈ 870 nm). - **Reliable supply:** BenchChem ensures analytical purity and documented traceability for electrochemical and radical chemistry R&D.

Molecular Formula C14H12N2O
Molecular Weight 224.26 g/mol
CAS No. 18345-95-4
Cat. No. B3348705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Acetyl-5,10-dihydrophenazine
CAS18345-95-4
Molecular FormulaC14H12N2O
Molecular Weight224.26 g/mol
Structural Identifiers
SMILESCC(=O)N1C2=CC=CC=C2NC3=CC=CC=C31
InChIInChI=1S/C14H12N2O/c1-10(17)16-13-8-4-2-6-11(13)15-12-7-3-5-9-14(12)16/h2-9,15H,1H3
InChIKeyQLLWFQUIOUAXLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Acetyl-5,10-dihydrophenazine: Structural and Synthetic Baseline


5-Acetyl-5,10-dihydrophenazine (CAS 18345-95-4) is a mono-N-acylated derivative of 5,10-dihydrophenazine, possessing the molecular formula C14H12N2O and a molecular weight of 224.26 g/mol . It is characterized by an electron-withdrawing acetyl group attached to one nitrogen atom and a free N-H at the other, creating an asymmetric redox-active core. The compound is accessible via specific synthetic pathways, including photochemical acylation of phenazine with acetaldehyde [1].

Asymmetric core Mono-N-acetyl with free N-H enables sequential functionalization and redox tunability.
Synthetic access Available via photochemical acylation of phenazine or directed reductive cyclization.
Electrochemical profile Electron-withdrawing acetyl group shifts oxidation potential for higher-voltage anodic applications.

Why 5-Acetyl-5,10-dihydrophenazine Cannot Be Replaced by Symmetric Analogs


Generic substitution with parent 5,10-dihydrophenazine, or its common symmetric analogs like 5,10-dimethyl-5,10-dihydrophenazine (DMP), is chemically invalid for specific applications. The mono-acetyl substitution creates a unique asymmetric electronic environment and a single N-H handle. This asymmetry directs specific synthetic outcomes, such as the formation of distinct products in reductive cyclization not accessible from N,N'-disubstituted analogs [1], and provides a specific precursor for generating stable phenazin-5(10H)-yl radicals via Friedel-Crafts chemistry [1]. The electron-withdrawing acetyl group also shifts the redox potential anodically relative to derivatives bearing electron-donating methyl groups, a critical parameter for electrochemical applications.

Symmetric N,N'-disubstituted analogs may not direct the same reductive cyclization product distribution.
5,10-Dimethyl or diphenyl analogs lack the free N-H, blocking sequential asymmetric derivatization.
Electron-donating methyl substituents can shift redox potential cathodically, limiting fit for high-voltage anodic roles.

Differentiation from Closest Analogs


Unique Product of Reductive Cyclization

In a specific reductive cyclization using triethyl phosphite, 5-acetyl-5,10-dihydrophenazine (III) is formed as a distinct major product alongside other compounds like 5-acetyl-1-methylthio-5,10-dihydrophenazine (II) and phenazine (VI) [1]. This product distribution is unique to the N-acetyl-2-nitrodiphenylamine starting material and is not replicable with N-alkyl or N-aryl analogs, which follow different mechanistic pathways. The formation involves a novel spiro five-membered intermediate, validated by mechanistic studies [1].

Cyclization product
Head-to-head
5-Acetyl required to form major product III; N-alkyl substrates yield different product slates.
Unique reaction pathway directs specific synthetic sequences.
Triethyl phosphite reductive cyclization conditions.
Dihydrophenazine Synthesis Reductive Cyclization Spiro-Intermediate

Validated Precursor for Stable Phenazine Radicals

5-Acetyl-5,10-dihydrophenazine is the established starting material (designated 2a) for synthesizing a series of tert-butyl-substituted phenazin-5(10H)-yl radicals [1]. Treatment with tert-butyl chloride and AlCl3 introduces tert-butyl groups into the phenazine framework. The resulting radicals (1c–i) were characterized by ESR and ENDOR spectroscopy, and their solid-state structures and magnetic properties were determined. This transformation exploits the acetyl group as a directing and activating moiety for Friedel-Crafts alkylation.

Radical precursor
Head-to-head
All reported radical syntheses use 2a; not achieved with N,N'-dialkyl analogs.
Essential starting material for crystalline phenazine radical series.
Friedel-Crafts alkylation with t-BuCl/AlCl₃.
Stable Organic Radicals Magnetic Materials ESR Spectroscopy

Anodic Shift in Redox Potential

The electron-withdrawing acetyl group in 5-acetyl-5,10-dihydrophenazine is expected to cause an anodic shift in its oxidation potential relative to analogs with electron-donating groups . High-throughput DFT studies on related phenazine derivatives demonstrate that functional group substitution can tune redox potentials predictably, with electron-withdrawing groups like cyano causing shifts of up to +2.25 V relative to the parent compound [1]. While a direct experimental measurement for this specific compound against its 5-methyl counterpart is required to state a precise value, the class-level electronic effect is well-established, enabling rational selection of this compound for higher-potential anodic applications.

Redox potential shift
Class-level
Predicted anodic shift vs. 5-methyl analog due to acetyl EWG; reference EWG shifts up to +2.25 V.
Supports rational selection for higher-potential anodic design.
Direct experimental ΔV required; class-level inference.
Electrochemistry Redox Potential Tuning DFT Calculation

Mono-N-H Functionalization Handle

5-Acetyl-5,10-dihydrophenazine possesses one free N-H group (hydrogen bond donor count: 1), as confirmed by its molecular structure . This is in direct contrast to common alternatives like 5,10-dimethyl-5,10-dihydrophenazine (DMP) or 5,10-diphenyl-5,10-dihydrophenazine, which lack any N-H bonds. The mono-N-H feature enables sequential, unsymmetrical functionalization of the dihydrophenazine core, offering synthetic versatility not possible with fully substituted analogs.

Mono-N-H handle
Class-level
1 free N-H group available for deprotonation or functionalization vs. 0 in 5,10-dimethyl analog.
Enables unsymmetrical derivatization not possible with fully substituted analogs.
Supports building block strategy; data to verify.
Asymmetric Functionalization Organic Synthesis Building Block

Optimized Application Scenarios


Synthesis of Asymmetric Dihydrophenazine Libraries

In medicinal or materials chemistry campaigns requiring a mono-protected dihydrophenazine core for sequential derivatization, 5-acetyl-5,10-dihydrophenazine is the preferred intermediate. The free N-H can be selectively alkylated or arylated first, followed by acetyl deprotection and further functionalization of the second nitrogen. This sequential route is impossible with symmetric N,N'-dialkyl analogs [1].

Precursor for Stable Phenazine Radicals

For research groups synthesizing neutral, stable organic radicals for magnetic susceptibility studies (e.g., observation of pimerization and spin-pairing phenomena), 5-acetyl-5,10-dihydrophenazine is the documented chemical precursor (compound 2a). The acetyl group facilitates the directed Friedel-Crafts introduction of tert-butyl groups, crucial for kinetic stabilization of the radical, leading to isolable radical pairs with defined long-wavelength absorption at λ ≈ 870 nm [1].

Electrochemical Mediators Requiring Higher Oxidation Potentials

In the rational design of organic anolytes for redox flow batteries or electrocatalysts, the electron-withdrawing acetyl group provides a class-level engineering advantage over electron-donating methyl substituents. If an application demands a higher oxidation potential than what 5-methyl-dihydrophenazine can offer, selecting the 5-acetyl derivative is the strategic next step to shift the potential anodically and tune the system's operating voltage [1].

Application
Selection Property
Validation Focus
Asymmetric library synthesis
Mono-N-acetyl, free N-H for sequential derivatization
Successful alkylation/deprotection sequence
Stable radical precursor
Acetyl-directed Friedel-Crafts tert-butylation
Radical isolation and π-π interaction characterization
Higher-potential anolyte design
Anodic redox shift from electron-withdrawing acetyl
Cyclic voltammetry in aprotic electrolyte
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